molecular formula C12H12N4O3 B14586520 N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide CAS No. 61581-39-3

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide

Cat. No.: B14586520
CAS No.: 61581-39-3
M. Wt: 260.25 g/mol
InChI Key: UTLABSSQGWMJAI-UHFFFAOYSA-N
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Description

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide typically involves the reaction of 2-amino-5-hydroxy-6-methylpyrimidine with 4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Uniqueness

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61581-39-3

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide

InChI

InChI=1S/C12H12N4O3/c1-6-9(18)10(16-12(13)14-6)15-11(19)7-2-4-8(17)5-3-7/h2-5,17-18H,1H3,(H3,13,14,15,16,19)

InChI Key

UTLABSSQGWMJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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